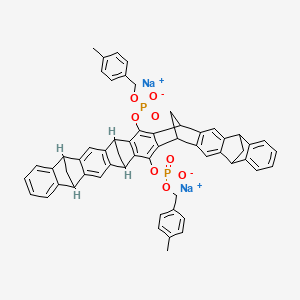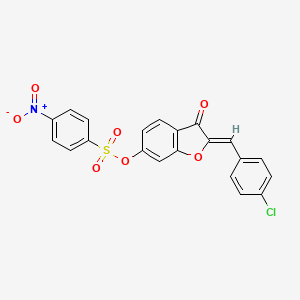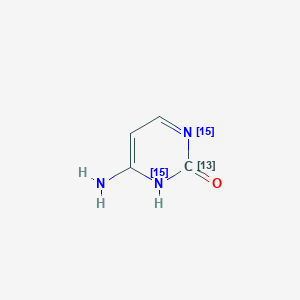
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is a labeled derivative of cytosine, a pyrimidine base found in nucleic acids. This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one typically involves the incorporation of isotopically labeled carbon and nitrogen atoms into the pyrimidine ring. One common method is the condensation of isotopically labeled urea with malonic acid derivatives, followed by cyclization and amination reactions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve specific solvents, controlled temperatures, and pH adjustments to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrimidine compounds.
Applications De Recherche Scientifique
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one has a wide range of scientific research applications:
Chemistry: Used as a tracer in isotope labeling studies to investigate reaction mechanisms and pathways.
Biology: Employed in nucleic acid research to study DNA and RNA structures and functions.
Medicine: Utilized in drug development and pharmacokinetic studies to track the distribution and metabolism of labeled compounds.
Mécanisme D'action
The mechanism of action of 6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one involves its incorporation into nucleic acids or other biological molecules. The isotopic labels allow researchers to track the compound’s interactions and transformations within biological systems. Molecular targets include enzymes involved in nucleic acid synthesis and repair, as well as pathways related to cellular metabolism and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-amino-4,6-dihydroxypyrimidine: Another pyrimidine derivative with similar chemical properties but different functional groups.
5-acetyl-4-aminopyrimidine: A compound used in the synthesis of various pyrimidine derivatives with distinct biological activities.
6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A sulfur-containing pyrimidine derivative with unique reactivity and applications
Uniqueness
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one is unique due to its isotopic labeling, which provides valuable insights into chemical and biological processes that are not easily achievable with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
Propriétés
Formule moléculaire |
C4H5N3O |
|---|---|
Poids moléculaire |
114.08 g/mol |
Nom IUPAC |
6-amino-(213C,1,3-15N2)1H-pyrimidin-2-one |
InChI |
InChI=1S/C4H5N3O/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8)/i4+1,6+1,7+1 |
Clé InChI |
OPTASPLRGRRNAP-XZQGXACKSA-N |
SMILES isomérique |
C1=C([15NH][13C](=O)[15N]=C1)N |
SMILES canonique |
C1=C(NC(=O)N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


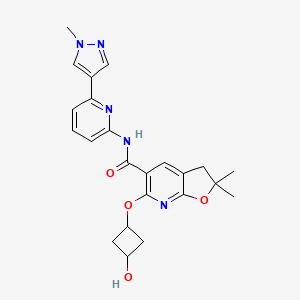
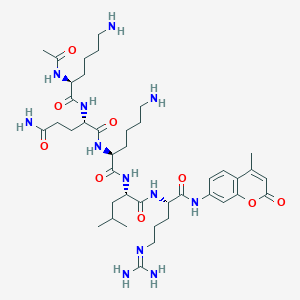
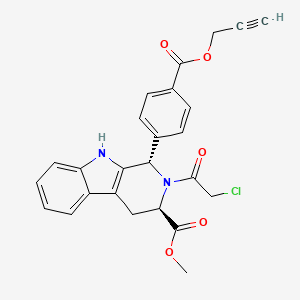



![[(2R,4S,5R)-4-acetyloxy-3-methoxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B15140011.png)
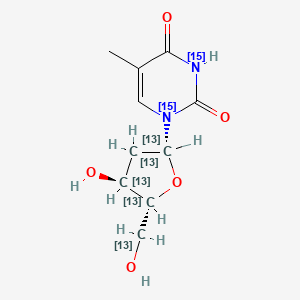

![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B15140025.png)
![(1R,3R,4R,5S)-4-[6-[[(R)-cyclobutyl(cyclopropyl)methyl]amino]-2-iodopurin-9-yl]-1-(hydroxymethyl)bicyclo[3.1.0]hexane-2,3-diol](/img/structure/B15140034.png)
![(4,5-Dimethoxy-2-nitrophenyl)methyl 5-[5-(benzenesulfonamido)-6-chloropyridin-3-yl]pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B15140037.png)
